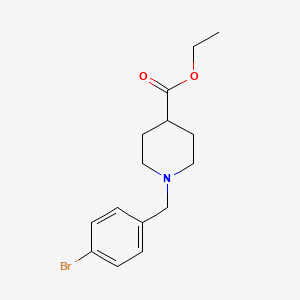

![molecular formula C23H23FN2O3 B2979373 2-[[4-(2-氟苯基)哌嗪-1-基]甲基]-5-苯甲氧基吡喃-4-酮 CAS No. 898418-13-8](/img/structure/B2979373.png)

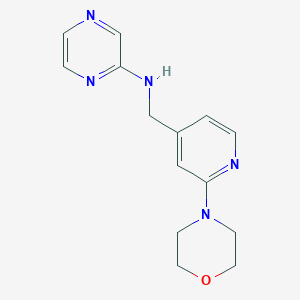

2-[[4-(2-氟苯基)哌嗪-1-基]甲基]-5-苯甲氧基吡喃-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde . Another study reported the synthesis of benzimidazole derivatives conventionally .Molecular Structure Analysis

The molecular structure of this compound and its analogues have been studied extensively. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The chemical reactions involving this compound and its analogues have been studied. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its analogues have been studied. For instance, the yield and melting point of similar compounds have been reported .科学研究应用

合成和结构分析

肉桂酰胺衍生物,包括与查询化学结构相关的化合物,已被合成和表征,显示出显着的抗缺血活性。具体而言,这些化合物对谷氨酰胺在 PC12 细胞中诱导的神经毒性表现出有效的活性,并在体内实验中对脑梗塞表现出保护作用(Zhong等人,2018)。另一项研究重点关注具有血管扩张作用的药物氟桂利嗪的 Fe 催化合成,其结构上与所讨论的化学物质相关(Shakhmaev等人,2016)。

神经递质受体和成像

对 WAY100635 类似物的研究产生了有希望的化合物,可用作 PET 放射配体,用于量化神经精神疾病中的 5-HT1A 受体,突出了氟苯基哌嗪衍生物在脑成像研究中的潜力(García 等人,2014)。

抗菌活性

对 1,2,4-三唑衍生物的研究,包括结构类似于查询化学物质的衍生物,表明对各种微生物具有良好至中等的抗菌活性,展示了在对抗感染中制药应用的潜力(Bektaş 等人,2007)。

抗精神病潜力

2-苯基吡咯作为构象受限的苯甲酰胺类似物已被合成和评估,表明此类化合物保留了多巴胺拮抗活性,可能提供一类新的抗精神病药(van Wijngaarden 等人,1987)。

阿尔茨海默病研究

氟苯基哌嗪衍生物作为分子成像探针在阿尔茨海默病患者中的应用已被探索,提供了血清素 1A 受体密度的见解及其与疾病进展的相关性(Kepe 等人,2006)。

可卡因滥用治疗剂

多巴胺摄取抑制剂 GBR-12909 已大量合成,说明类似化合物在开发可卡因滥用治疗中的作用(Ironside 等人,2002)。

作用机制

Target of Action

The primary targets of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Result of Action

The molecular and cellular effects of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function

Action Environment

The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s action could be influenced by environmental factors that affect the stability of the halogen substitute.

安全和危害

生化分析

Biochemical Properties

The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, the compound has demonstrated inhibitory effects on ENT1 and ENT2 . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

At the molecular level, the compound acts as an irreversible and non-competitive inhibitor of ENTs . Molecular docking analysis suggests that the binding site of the compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

The inhibitory effect of the compound on ENT1 and ENT2 could not be washed out, suggesting a long-term effect on these transporters

属性

IUPAC Name |

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQPVUIOBBOVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)

![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)

![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2979313.png)